molecular formula C12H12N4O2 B11055934 3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile

3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B11055934
M. Wt: 244.25 g/mol
InChI Key: DRAIIHCPYQAFNB-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by its unique cyclopropane ring structure and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable cyclopropane precursor with 2,2-dimethoxyethyl reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. The nitrile groups can form strong bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

3-(2,2-dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H12N4O2/c1-10(4-9(17-2)18-3)11(5-13,6-14)12(10,7-15)8-16/h9H,4H2,1-3H3

InChI Key

DRAIIHCPYQAFNB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#N)C#N)(C#N)C#N)CC(OC)OC

Origin of Product

United States

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